molecular formula C12H14F3NO B1321864 1-(4-Trifluoromethylphenyl)piperidin-4-ol CAS No. 681508-70-3

1-(4-Trifluoromethylphenyl)piperidin-4-ol

Cat. No. B1321864
M. Wt: 245.24 g/mol
InChI Key: KKEZLXOOIIFZGD-UHFFFAOYSA-N
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Description

The compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that involve piperidine derivatives and trifluoromethyl groups. For instance, the reaction kinetics of a trifluoro compound with piperidine as a base is explored, which may offer insights into the reactivity of similar compounds . Additionally, the crystal structure of a piperidine derivative is reported, which could provide information on the structural aspects of piperidine rings and their interactions with substituents . Lastly, the use of a piperidine reagent in combination with trifluoromethanesulfonic anhydride for activating thioglycosides suggests the potential reactivity of piperidine derivatives in the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not explicitly detailed in the provided papers. However, the papers do mention reagents and conditions that could be relevant to the synthesis of similar compounds. For example, the use of piperidine as a base in reactions with trifluoro compounds suggests that piperidine derivatives can be synthesized through reactions with electrophilic trifluoromethyl-containing compounds . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride indicates that piperidine can be used in conjunction with sulfonic anhydrides to activate certain functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is discussed in one of the papers, where the crystal structure of a piperidine dione is analyzed . The piperidine ring is shown to make dihedral angles with attached phenyl and phenylamine moieties, which could be indicative of the steric and electronic influences of substituents on the piperidine ring. This information could be extrapolated to understand the molecular geometry and potential conformations of 1-(4-Trifluoromethylphenyl)piperidin-4-ol.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is highlighted in the papers. The kinetics and mechanism of the reaction of a trifluoro compound with piperidine bases are studied, showing that primary and secondary amines promote the reaction, while tertiary amines do not . This suggests that the nitrogen atom in the piperidine ring of 1-(4-Trifluoromethylphenyl)piperidin-4-ol could be reactive under certain conditions. Additionally, the formation of glycosyl triflates from thioglycosides using a piperidine reagent implies that piperidine derivatives can participate in sulfonation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Trifluoromethylphenyl)piperidin-4-ol are not directly reported, the papers provide some context that can be used to infer these properties. The negative entropies of activation reported for the reaction of a trifluoro compound with piperidine suggest that the reaction may have a complex transition state, which could be relevant to the stability and reactivity of similar compounds . The crystallographic data of a piperidine derivative could provide insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .

Scientific Research Applications

1. Bioevaluation in Cancer Research

A study by Yadav et al. (2011) explored the development of Selective Estrogen Receptor Modulators (SERMs), incorporating chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. This research aimed to create molecules with improved bioactivity against estrogen-responsive human MCF-7 breast cancer cells. However, they found that the compounds, including those similar to 1-(4-Trifluoromethylphenyl)piperidin-4-ol, displayed moderate activity, possibly due to their molecular bulk restricting the fit at the receptor site (Yadav et al., 2011).

2. Analysis of Anticonvulsant Drugs

Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including derivatives of piperidin-4-ol, similar to 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Their research provided insights into the structural and electronic properties of these compounds, revealing critical orientations and delocalization patterns within their molecular structures (Georges et al., 1989).

3. Development of Novel Antimycobacterial Agents

Research by Sun et al. (2009) on the development of novel anti-tuberculosis compounds identified piperidinol analogs, including 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, as potential candidates. Although these compounds showed promising anti-tuberculosis activity, further testing revealed side effects that limited their advancement (Sun et al., 2009).

4. Synthesis of New Analogues of Diphenylpyraline

Weis et al. (2003) explored the synthesis of isomeric piperidin-4-ols and their N-methylated analogs, studying their antimycobacterial activity. This research highlighted the potential of piperidin-4-ol derivatives in pharmaceutical applications, particularly in the synthesis of new analogues of diphenylpyraline (Weis et al., 2003).

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEZLXOOIIFZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622403
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylphenyl)piperidin-4-ol

CAS RN

681508-70-3
Record name 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxypiperidine (100 mg; 0.99 mmol), 4-bromo benzotrifluoride (0.167 mL, 1.19 mmol), tris(dibenzylideneacetone)dipalladium (37 mg; 0.04 mmol) and 2-(dicyclohexylphosphino)-2-methylbiphenyl (29 mg; 0.08 mmol) is thoroughly flushed with argon and tetrahydrofuran is added (1 mL). A molar solution of bis-(trimethylsilyl)-lithium amide in tetrahydrofuran (1.9 mL, 1.90 mmol) is added and the reaction mixture is heated at 65° C. After 17 hours reaction time, aq. 1M hydrochloric acid (7.5 mL) is added and the mixture is stirred for 15 minutes before neutralization by addition of aq. sat. sodium hydrogencarbonate. The mixture is extracted with ethyl acetate (2×10 mL). The combined organic layers are dried over sodium sulfate, filtered and evaporated under reduced pressure to yield crude 1-(4-trifluoromethyl-phenyl)-piperidin-4-ol.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.167 mL
Type
reactant
Reaction Step One
Name
2-(dicyclohexylphosphino)-2-methylbiphenyl
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One
[Compound]
Name
bis-(trimethylsilyl)-lithium amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZM Smith, E Kerr, EH Doeven, TU Connell, NW Barnett… - Analyst, 2016 - pubs.rsc.org
We examine [Ir(df-ppy)2(pt-TEG)]+ as the first highly water soluble, blue-luminescent iridium(III) complex for chemiluminescence detection. Marked differences in selectivity were …
Number of citations: 14 pubs.rsc.org

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